![molecular formula C14H19NO3 B4653915 N-allyl-2-(2-methoxyphenoxy)butanamide](/img/structure/B4653915.png)
N-allyl-2-(2-methoxyphenoxy)butanamide
Overview
Description
N-allyl-2-(2-methoxyphenoxy)butanamide is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a synthetic compound that belongs to the class of amides and has a molecular formula of C15H21NO3.
Scientific Research Applications
N-allyl-2-(2-methoxyphenoxy)butanamide has potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to have potential as a drug candidate for the treatment of chronic pain and inflammation.
Mechanism of Action
The mechanism of action of N-allyl-2-(2-methoxyphenoxy)butanamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-allyl-2-(2-methoxyphenoxy)butanamide has been shown to reduce inflammation and pain in animal models. It has also been found to have a mild sedative effect. However, further research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-2-(2-methoxyphenoxy)butanamide in lab experiments is its potential as a drug candidate for the treatment of chronic pain and inflammation. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
For research on N-allyl-2-(2-methoxyphenoxy)butanamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a drug candidate for the treatment of chronic pain and inflammation. Additionally, research could be conducted to investigate its potential as a treatment for other conditions, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-prop-2-enylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-10-15-14(16)11(5-2)18-13-9-7-6-8-12(13)17-3/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAINCNFQICAFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=C)OC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(prop-2-en-1-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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